Mth1-IN-2 has been identified through various studies aimed at discovering effective MTH1 inhibitors. It belongs to a class of compounds that target nucleotide pool sanitization enzymes, specifically those that hydrolyze oxidized nucleotides to prevent DNA damage. The classification of Mth1-IN-2 falls under small-molecule inhibitors, which are designed to interfere with the function of specific proteins or enzymes.
The synthesis of Mth1-IN-2 typically involves multi-step organic reactions, often beginning with readily available precursors. The exact synthetic pathway may vary based on the specific structure of Mth1-IN-2, but common methodologies include:
The molecular structure of Mth1-IN-2 features a core scaffold that interacts with the active site of MTH1. Specific functional groups within the compound are designed to enhance binding affinity and specificity for the target enzyme.
Key structural data points include:
Mth1-IN-2 primarily functions through competitive inhibition where it binds to the active site of MTH1, blocking access to its natural substrates. The compound's mechanism can be summarized as follows:
Experimental data often demonstrates this inhibition through assays measuring changes in nucleotide hydrolysis rates in the presence of varying concentrations of Mth1-IN-2.
The mechanism by which Mth1-IN-2 exerts its effects involves several key processes:
Data supporting these mechanisms often come from cell viability assays showing reduced survival rates in cancer cell lines treated with Mth1-IN-2 compared to controls.
Mth1-IN-2 exhibits several notable physical and chemical properties:
These properties are essential for understanding how Mth1-IN-2 behaves in biological systems and its potential as a drug candidate.
Mth1-IN-2 has significant potential applications in scientific research and therapeutic development:
MTH1 (MutT homolog 1), encoded by the NUDT1 gene, is a critical enzyme in the cellular defense against oxidative DNA damage. It functions as a "nucleotide pool sanitizer," hydrolyzing oxidized deoxyribonucleoside triphosphates—particularly 8-oxo-7,8-dihydro-2′-deoxyguanosine triphosphate (8-oxo-dGTP) and 2-hydroxy-2′-deoxyadenosine triphosphate (2-OH-dATP)—into their corresponding monophosphates. This prevents the incorporation of these mutagenic nucleotides during DNA replication, which would otherwise cause transversion mutations (e.g., G→T or A→C) and DNA strand breaks [2] [4].
Cancer cells exhibit elevated reactive oxygen species (ROS) due to accelerated metabolic activity, oncogenic signaling, and mitochondrial dysfunction. This results in significantly higher levels of oxidized nucleotides than in normal cells. MTH1’s catalytic mechanism involves key residues (Asp119, Asp120, Asn33, Trp117) that recognize oxidized bases. For example, Trp117 facilitates π-stacking interactions with 8-oxo-dGMP, while Asn33 mutations abolish >86% of enzymatic activity [3] [4]. Consequently, MTH1 enables cancer cell survival by maintaining genomic integrity despite heightened oxidative stress [1] [7].
Table 1: Key Substrates of MTH1 and Their Mutagenic Consequences
Substrate | Hydrolysis Product | Mutation Risk if Incorporated |
---|---|---|
8-oxo-dGTP | 8-oxo-dGMP | G→T transversions |
2-OH-dATP | 2-OH-dAMP | A→C transversions |
8-oxo-rGTP | 8-oxo-rGMP | RNA dysfunction |
O⁶-methyl-dGTP | O⁶-methyl-dGMP | Mismatched pairing |
MTH1 overexpression is a hallmark of multiple malignancies, driven by the need to counteract oncogene-induced ROS. Clinical analyses reveal elevated NUDT1 mRNA and protein levels in cancers such as:
In pulmonary arterial hypertension (PAH), MTH1 promotes hyperproliferation of pulmonary artery smooth muscle cells. Its inhibition induces DNA damage and apoptosis, highlighting roles beyond oncology [4]. Conversely, reduced MTH1 activity in neurodegenerative diseases (e.g., Alzheimer’s) accelerates neuronal loss, underscoring its tissue-specific functions [5].
Table 2: MTH1 Dysregulation Across Cancer Types
Cancer Type | Expression Change | Clinical Correlation |
---|---|---|
Renal cell carcinoma | 2.5–4.8-fold increase | Advanced stage, reduced survival |
NSCLC | 3.1-fold increase | Metastasis, drug resistance |
Breast cancer | Overexpressed in 70% | Independent of ER/PR/HER2 status |
Colorectal cancer | Activity increased | Lower overall survival |
The dependency of cancer cells on MTH1—termed "non-oncogene addiction"—provides a compelling therapeutic rationale. Unlike normal cells, cancer cells sustain high ROS levels and require MTH1 to avoid lethal oxidative DNA damage. Genetic studies confirm that MTH1 knockdown suppresses tumor growth in RAS-driven models by:
MTH1 inhibitors exploit this vulnerability by increasing oxidized nucleotides in the pool, leading to DNA damage selectively in cancer cells. This strategy is effective regardless of RAS mutation status, broadening its applicability [1] [6]. For example, MTH1 inhibition synergizes with ROS-inducing agents (e.g., photodynamic therapy), enhancing parthanatos (a caspase-independent cell death pathway) in cervical cancer models [2].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8